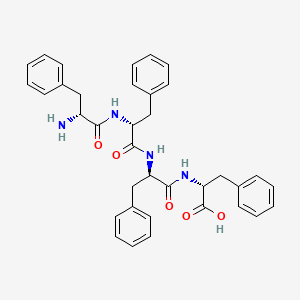
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: is a synthetic peptide composed of four D-phenylalanine residues. Phenylalanine is an essential aromatic amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for several neurotransmitters and hormones . The D-isomer of phenylalanine is not commonly found in nature but can be synthesized for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-phenylalanine residues to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming D-phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-phenylalanine is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Large-scale production of this compound can be achieved using automated peptide synthesizers that follow the SPPS protocol. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding the behavior of synthetic peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate in enzymatic assays to investigate the activity of proteases.
Medicine: Its stability and resistance to enzymatic degradation make it a valuable candidate for developing long-lasting drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for more complex synthetic peptides. It is also employed in the development of biosensors and diagnostic tools .
Mecanismo De Acción
The mechanism of action of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-isomer configuration provides resistance to enzymatic degradation, allowing the compound to remain active for longer periods. It can inhibit enzymes like carboxypeptidase A, which degrades endorphins, thereby potentially reducing pain . The compound’s interaction with opioid receptors may also contribute to its analgesic effects .
Comparación Con Compuestos Similares
L-Phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine: The L-isomer counterpart, which is more commonly found in nature and used in biological systems.
DL-Phenylalanyl-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.
D-Phenylalanine: A single D-isomer of phenylalanine used in various research applications.
Uniqueness: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its all-D-isomer configuration, which provides enhanced stability and resistance to enzymatic degradation compared to its L-isomer and racemic counterparts. This makes it particularly valuable in applications requiring prolonged activity and stability .
Propiedades
Número CAS |
184713-37-9 |
|---|---|
Fórmula molecular |
C36H38N4O5 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m1/s1 |
Clave InChI |
NJNPEPZWJBIJCK-SEVDZJIVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


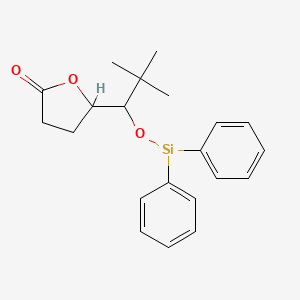
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

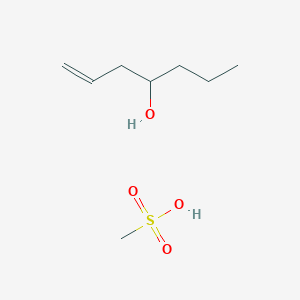
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

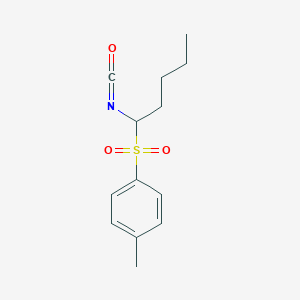
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
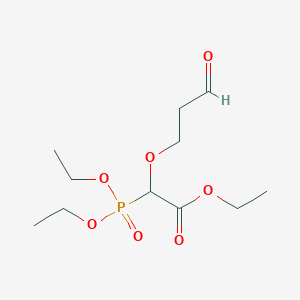
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)


![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
